molecular formula C6H11NO B2853777 3,4-Dimethylpyrrolidin-2-one CAS No. 39585-10-9

3,4-Dimethylpyrrolidin-2-one

Cat. No.: B2853777
CAS No.: 39585-10-9
M. Wt: 113.16
InChI Key: IAXUBUNOIDLOLR-UHFFFAOYSA-N
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Description

3,4-Dimethylpyrrolidin-2-one is a five-membered lactam, which is a type of cyclic amide This compound is part of the pyrrolidinone family, known for its versatile biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethylbutyric acid with ammonia or an amine under dehydrating conditions to form the lactam ring. Another approach involves the cyclization of 3,4-dimethyl-1,4-diaminobutane with a carbonyl source.

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon are used to facilitate the cyclization reactions. The reaction conditions typically involve elevated temperatures and pressures to drive the formation of the lactam ring.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the lactam to the corresponding amine.

    Substitution: The methyl groups at positions 3 and 4 can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., palladium on carbon) is a typical method.

    Substitution: Halogenating agents or organometallic reagents are often employed for substitution reactions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: 3,4-Dimethylpyrrolidine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,4-Dimethylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dimethylpyrrolidin-2-one involves its interaction with various molecular targets. The lactam ring can form hydrogen bonds with biological macromolecules, influencing their structure and function. The methyl groups at positions 3 and 4 can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

  • 3,3-Dimethylpyrrolidin-2-one
  • 4,4-Dimethylpyrrolidin-2-one
  • Pyrrolidin-2-one

Comparison: 3,4-Dimethylpyrrolidin-2-one is unique due to the specific positioning of its methyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to 3,3-Dimethylpyrrolidin-2-one and 4,4-Dimethylpyrrolidin-2-one, the 3,4-dimethyl substitution pattern provides distinct steric and electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3,4-dimethylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-4-3-7-6(8)5(4)2/h4-5H,3H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXUBUNOIDLOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39585-10-9
Record name 3,4-dimethylpyrrolidin-2-one
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